molecular formula C12H12ClN3O4S B6420183 (6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251678-39-3

(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No.: B6420183
CAS No.: 1251678-39-3
M. Wt: 329.76 g/mol
InChI Key: DAZZUDRLYUMTDL-UHFFFAOYSA-N
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Description

(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a complex organic compound that belongs to the class of benzo[e][1,3,4]thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[e][1,3,4]thiadiazine core, followed by the introduction of the chloro and dioxido groups. The morpholino group is then attached through a nucleophilic substitution reaction, and the final methanone moiety is introduced via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-chloro-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6-chloro-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c13-8-1-2-9-10(7-8)21(18,19)11(15-14-9)12(17)16-3-5-20-6-4-16/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZZUDRLYUMTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NNC3=C(S2(=O)=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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